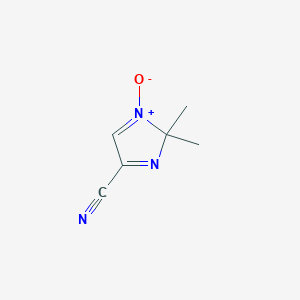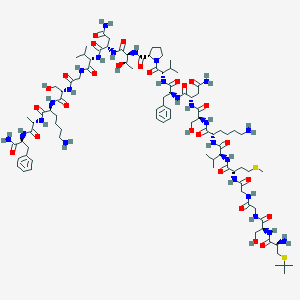
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMC or DMCN and is a member of the imidazolium family of compounds.
Mécanisme D'action
The mechanism of action of DMCN as a catalyst is not yet fully understood. However, it is believed that DMCN acts as a Lewis acid catalyst, which facilitates the reaction by accepting electron pairs from the reactants.
Effets Biochimiques Et Physiologiques
DMCN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DMCN is relatively non-toxic and has low cytotoxicity. This makes it a promising candidate for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMCN as a catalyst is its high activity and selectivity. DMCN has been shown to be effective in a variety of organic reactions, and its use can significantly reduce reaction times and improve yields. However, one of the limitations of using DMCN is its high cost compared to other catalysts.
Orientations Futures
There are several future directions for the study of DMCN. One of the most promising areas of research is the development of new synthetic methods using DMCN as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of DMCN as a catalyst and its potential applications in biological systems. Finally, efforts should be made to reduce the cost of DMCN synthesis to make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of DMCN involves the reaction of 2,2-dimethylimidazole with cyanogen bromide in the presence of a base. The resulting product is then oxidized to form DMCN.
Applications De Recherche Scientifique
DMCN has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DMCN is in the field of organic synthesis. DMCN has been used as a catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds, oxidation reactions, and alkylations.
Propriétés
Numéro CAS |
138000-92-7 |
|---|---|
Nom du produit |
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-6(2)8-5(3-7)4-9(6)10/h4H,1-2H3 |
Clé InChI |
GCUJWHPUHJJSSQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C=[N+]1[O-])C#N)C |
SMILES canonique |
CC1(N=C(C=[N+]1[O-])C#N)C |
Synonymes |
2H-Imidazole-4-carbonitrile,2,2-dimethyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)